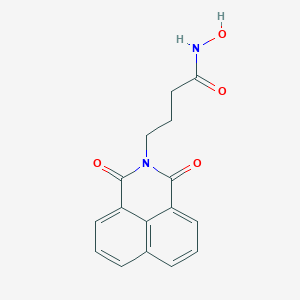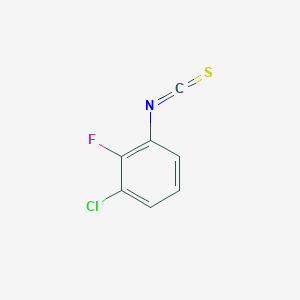
1-Chloro-2-fluoro-3-isothiocyanatobenzene
描述
1-Chloro-2-fluoro-3-isothiocyanatobenzene is an aromatic compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 g/mol. This compound is known for its unique chemical properties and is used in various scientific experiments and industrial applications.
准备方法
The synthesis of 1-Chloro-2-fluoro-3-isothiocyanatobenzene typically involves the reaction of 1-chloro-2-fluoro-3-nitrobenzene with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-Chloro-2-fluoro-3-isothiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the isothiocyanate group is replaced by a nucleophile.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Reduction: The isothiocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiourea derivative.
科学研究应用
1-Chloro-2-fluoro-3-isothiocyanatobenzene is utilized in various scientific research fields due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-Chloro-2-fluoro-3-isothiocyanatobenzene primarily involves its isothiocyanate group, which can react with nucleophiles such as amines and thiols. This reactivity makes it useful for modifying proteins and other biomolecules. The compound can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or protein labeling .
相似化合物的比较
1-Chloro-2-fluoro-3-isothiocyanatobenzene can be compared with other similar compounds, such as:
1-Chloro-3-fluoro-2-isocyanatobenzene: This compound has an isocyanate group instead of an isothiocyanate group, which affects its reactivity and applications.
1-Bromo-2-chloro-3-fluoro-4-isothiocyanatobenzene: This compound has a bromine atom in addition to the chlorine and fluorine atoms, which can influence its chemical properties and reactivity.
4-Chloro-2-fluoro-1-nitrobenzene: This compound has a nitro group instead of an isothiocyanate group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of chlorine, fluorine, and isothiocyanate groups, which confer specific reactivity and versatility in various chemical reactions and applications.
属性
IUPAC Name |
1-chloro-2-fluoro-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLASHWNSHAULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373955 | |
| Record name | 3-Chloro-2-fluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127142-65-8 | |
| Record name | 3-Chloro-2-fluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
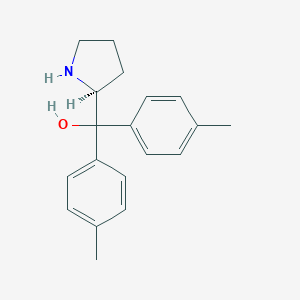
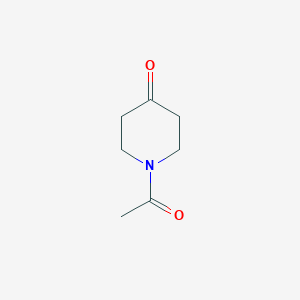
![1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one](/img/structure/B160196.png)
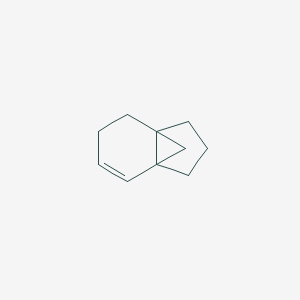
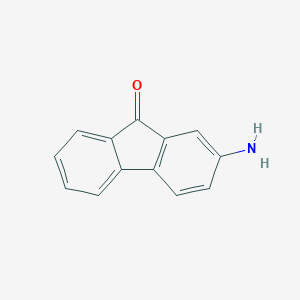

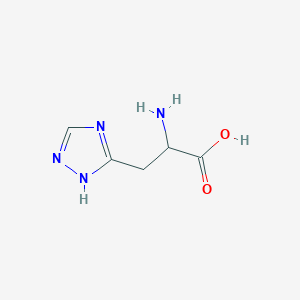
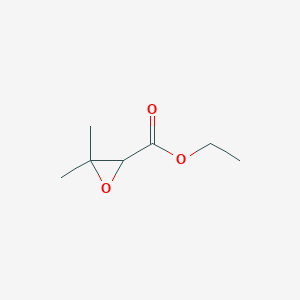
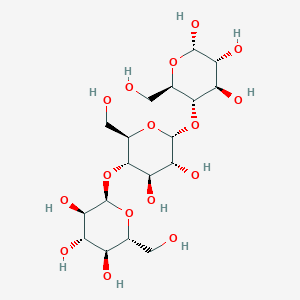
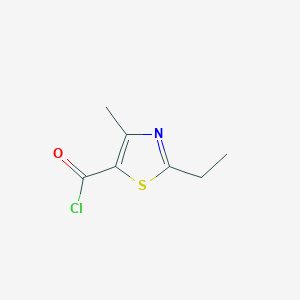
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B160214.png)
![1-Acetylbicyclo[1.1.1]pentane](/img/structure/B160217.png)

